molecular formula C17H18BrNO B543313 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol CAS No. 99295-33-7

8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol

Cat. No.: B543313
CAS No.: 99295-33-7
M. Wt: 332.2 g/mol
InChI Key: XFTVOHWWEQGXLS-UHFFFAOYSA-N
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Description

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a benzazepine.

Properties

IUPAC Name

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTVOHWWEQGXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043816
Record name SKF 83566
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99295-33-7
Record name 8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99295-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SKF-83566
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099295337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 83566
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-83566
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D203LR7XUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Reactant of Route 2
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Reactant of Route 3
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Reactant of Route 4
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Reactant of Route 5
Reactant of Route 5
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Reactant of Route 6
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol
Customer
Q & A

Q1: What is the primary target of SKF 83566?

A1: SKF 83566 is a selective antagonist of the dopamine D1 receptor. [, , ]

Q2: How does SKF 83566 interact with the dopamine D1 receptor?

A2: SKF 83566 binds to the D1 receptor with high affinity, preventing dopamine from binding and activating the receptor. This interaction is characterized by substantial enantioselectivity, with the R-enantiomer being significantly more potent than the S-enantiomer. []

Q3: What are the downstream consequences of SKF 83566 binding to D1 receptors?

A3: By antagonizing D1 receptors, SKF 83566 inhibits the downstream signaling pathways typically activated by dopamine. This includes the inhibition of adenylyl cyclase activity and its associated signaling cascade, as well as potential effects on phospholipase C and protein kinase C signaling depending on the cell type. [, , , ]

Q4: Does SKF 83566 affect dopamine D2 receptors?

A4: SKF 83566 exhibits high selectivity for D1 receptors and shows negligible affinity for D2 receptors. []

Q5: Are there functional interactions between dopamine D1 and D2 receptors in behavioral regulation, and how does SKF 83566 contribute to understanding this?

A5: Research suggests that D1 and D2 receptors interact in regulating behaviors like grooming, sniffing, locomotion, and rearing. While SKF 83566 primarily exerts its behavioral effects through D1 antagonism, studies indicate that certain behavioral responses to D1 agonists like SKF 38393 can be modulated by D2 antagonists, highlighting potential D1-D2 interactions. []

Q6: What is the role of dopamine in regulating the crustacean ventilatory pattern generator, and how is SKF 83566 used to investigate this?

A6: Dopamine plays a role in maintaining the rhythm of the crustacean ventilatory pattern generator. Experiments using SKF 83566, which had no effect on the firing pattern, in conjunction with the D2 antagonist domperidone, helped demonstrate that nicotine's acceleratory effects on this system likely involve dopamine release, suggesting a potential link to D2-like receptors. []

Q7: What is the molecular formula and weight of SKF 83566?

A7: The molecular formula of SKF 83566 is C18H19BrNO+, representing the protonated form of the compound. Its molecular weight is 345.26 g/mol, considering the most abundant isotopes.

Q8: Is there information available regarding the material compatibility and stability of SKF 83566 under various conditions?

A8: The provided scientific literature focuses primarily on SKF 83566's pharmacological properties and its interaction with dopamine receptors. Specific details regarding its material compatibility and stability under various conditions are not explicitly discussed.

Q9: What kind of studies have been conducted to assess the efficacy of SKF 83566?

A9: SKF 83566's efficacy has been primarily investigated in in vitro and in vivo studies focusing on its interaction with dopamine receptors and its impact on various physiological processes and behaviors.

Q10: Could you elaborate on the in vitro studies conducted with SKF 83566?

A10: In vitro studies have used SKF 83566 to investigate its effects on dopamine receptor binding, cyclic AMP accumulation in cells expressing dopamine receptors, and the modulation of ion channels and transporters in various cell types, including those derived from the brain, kidneys, and intestines. [, , , , , , , ]

Q11: What about in vivo studies? What animal models have been used in research involving SKF 83566?

A11: In vivo studies have employed rodents, such as rats and mice, as well as non-human primates, like squirrel monkeys, to investigate the effects of SKF 83566 on various behaviors and physiological functions. These studies have explored SKF 83566's impact on motor activity, learning and memory, grooming behavior, blood pressure regulation, and sodium handling in the kidneys. [, , , , , , , , , , ]

Q12: Have there been any clinical trials involving SKF 83566?

A12: The provided research papers primarily focus on preclinical studies. Information on clinical trials involving SKF 83566 is not discussed in these papers.

Q13: What is known about the structure-activity relationship (SAR) of SKF 83566 and its analogs?

A13: Research indicates that substitutions at the 7-position of the benzazepine ring significantly affect the affinity of SKF 83566 analogs for the D1 receptor. Modifications at other positions, such as the 3-position, can also impact binding affinity and selectivity. The R-enantiomer consistently exhibits higher potency compared to its S-counterpart. [, ]

Q14: Does SKF 83566 have any known catalytic properties or applications in catalysis?

A14: The available scientific literature primarily focuses on the pharmacological properties of SKF 83566 as a dopamine receptor antagonist. There is no evidence suggesting it possesses catalytic properties or applications in catalysis.

Q15: Is there information available on the environmental impact, degradation, recycling, and waste management of SKF 83566?

A15: The provided research primarily focuses on the pharmacological and physiological effects of SKF 83566. Information about its environmental impact, degradation, recycling, and waste management is not included in these studies.

Q16: What analytical methods are commonly employed for characterizing and quantifying SKF 83566?

A16: While not extensively detailed in the provided research, common analytical techniques for characterizing and quantifying compounds like SKF 83566 include high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectroscopy or mass spectrometry.

Q17: Has SKF 83566 been used in any cross-disciplinary research applications or collaborations?

A17: The provided research highlights its use in diverse fields like pharmacology, neuroscience, and physiology, indicating cross-disciplinary applications.

Q18: What is the historical context of SKF 83566 in dopamine receptor research?

A18: The discovery of SKF 83566 as a selective D1 antagonist in the 1980s marked a significant milestone in dopamine receptor research, providing a crucial tool for dissecting the distinct roles of D1 and D2 receptors in various physiological processes and behaviors. [, , ]

Q19: What are potential future directions for research involving SKF 83566?

A19: Future research could explore the therapeutic potential of D1 receptor antagonists like SKF 83566 in conditions like levodopa-induced dyskinesia in Parkinson's disease. [] Additionally, further investigations into the intricate signaling pathways downstream of D1 receptors and their interactions with other neurotransmitter systems, especially in specific brain regions and cell types, could reveal novel therapeutic targets for neurological and psychiatric disorders.

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